molecular formula C11H14O5 B14730687 2-Furyl(propionyloxy)methyl propionate CAS No. 6289-73-2

2-Furyl(propionyloxy)methyl propionate

Katalognummer: B14730687
CAS-Nummer: 6289-73-2
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: CBMPEPFMBYKBAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furyl(propionyloxy)methyl propionate is an organic compound characterized by the presence of a furan ring substituted with a propionyloxy group and a methyl propionate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl(propionyloxy)methyl propionate typically involves the esterification of 2-furylmethanol with propionic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in these processes can enhance the reaction rate and yield, making the production more cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Furyl(propionyloxy)methyl propionate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under mild conditions.

    Reduction: The ester groups can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 2-Furylmethanol and propionic acid.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Wissenschaftliche Forschungsanwendungen

2-Furyl(propionyloxy)methyl propionate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Furyl(propionyloxy)methyl propionate involves its interaction with specific molecular targets and pathways. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of various chemicals.

    Furfuryl alcohol: A hydroxymethyl derivative of furan, used in the production of resins and polymers.

    2-Furylmethanol: A primary alcohol derivative of furan, used as an intermediate in organic synthesis.

Uniqueness: 2-Furyl(propionyloxy)methyl propionate is unique due to its specific ester functional groups, which impart distinct chemical and physical properties. These properties make it suitable for applications that require specific reactivity and stability, distinguishing it from other furan derivatives.

Eigenschaften

CAS-Nummer

6289-73-2

Molekularformel

C11H14O5

Molekulargewicht

226.23 g/mol

IUPAC-Name

[furan-2-yl(propanoyloxy)methyl] propanoate

InChI

InChI=1S/C11H14O5/c1-3-9(12)15-11(16-10(13)4-2)8-6-5-7-14-8/h5-7,11H,3-4H2,1-2H3

InChI-Schlüssel

CBMPEPFMBYKBAG-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)OC(C1=CC=CO1)OC(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.